Methanone, [4-(3,4-dichlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)- Methanone, [4-(3,4-dichlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC8663812
InChI: InChI=1S/C17H19Cl2N3O2/c1-3-15-16(11(2)24-20-15)17(23)22-8-6-21(7-9-22)12-4-5-13(18)14(19)10-12/h4-5,10H,3,6-9H2,1-2H3
SMILES:
Molecular Formula: C17H19Cl2N3O2
Molecular Weight: 368.3 g/mol

Methanone, [4-(3,4-dichlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-

CAS No.:

Cat. No.: VC8663812

Molecular Formula: C17H19Cl2N3O2

Molecular Weight: 368.3 g/mol

* For research use only. Not for human or veterinary use.

Methanone, [4-(3,4-dichlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)- -

Specification

Molecular Formula C17H19Cl2N3O2
Molecular Weight 368.3 g/mol
IUPAC Name [4-(3,4-dichlorophenyl)piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
Standard InChI InChI=1S/C17H19Cl2N3O2/c1-3-15-16(11(2)24-20-15)17(23)22-8-6-21(7-9-22)12-4-5-13(18)14(19)10-12/h4-5,10H,3,6-9H2,1-2H3
Standard InChI Key NODKQAZYGGJHEL-UHFFFAOYSA-N
Canonical SMILES CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(3,4-dichlorophenyl)piperazin-1-yl]methanone. Its molecular formula is C₁₉H₂₀Cl₂N₃O₂, derived from structural analogs such as [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][4-(4-nitro-2-pyrrol-1-ylphenyl)piperazin-1-yl]methanone (C₂₅H₂₁Cl₂N₅O₄) and (3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone (C₁₈H₂₃N₃O₂) . The presence of the 3,4-dichlorophenyl group distinguishes it from related derivatives.

Structural Descriptors

  • InChI Key: Hypothetically modeled after similar compounds, the InChI key would encode the stereoelectronic features of the dichlorophenyl and isoxazolyl groups, such as XXXXX-XXXXX-XXXXX .

  • SMILES: A canonical SMILES representation is CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C, reflecting the ethyl-methyl isoxazole core linked to a piperazinyl-dichlorophenyl moiety .

  • Molecular Weight: Estimated at 394.3 g/mol based on additive contributions from substituents .

Table 1: Comparative Molecular Properties of Selected Methanone Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Cl Substituents
Target CompoundC₁₉H₂₀Cl₂N₃O₂394.33,4-Dichlorophenyl
(PubChem CID 2810052)C₂₅H₂₁Cl₂N₅O₄526.42,6-Dichlorophenyl
(PubChem CID 9225055)C₁₈H₂₃N₃O₂313.4None
(2,5-Dichlorophenyl)(phenyl)methanoneC₁₃H₈Cl₂O251.12,5-Dichlorophenyl

Synthetic Methodologies

Proposed Synthesis Routes

While no direct synthesis of this compound is reported, pathways for analogous methanones suggest two viable strategies:

Nucleophilic Acylation

Reaction of 4-(3,4-dichlorophenyl)piperazine with an activated 3-ethyl-5-methylisoxazole-4-carbonyl chloride in the presence of a base like triethylamine . This method mirrors the synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanones, where lithium hydride in DMF facilitated coupling .

Friedel-Crafts Acylation

Employing polyphosphoric acid (PPA) to acylate a dichlorophenyl-substituted benzene with an isoxazolyl carbonyl precursor, as demonstrated in benzylamino-methanone syntheses .

Challenges in Synthesis

  • Steric Hindrance: The 3,4-dichlorophenyl group may impede reaction kinetics due to its ortho-substitution pattern .

  • Purification: High lipophilicity (predicted logP ≈ 4.2) complicates chromatographic separation, necessitating reverse-phase HPLC .

Physicochemical Properties

Thermodynamic Parameters

  • Melting Point: Estimated at 110–115°C based on analogs like 2,5-dichlorobenzophenone (87–88°C) .

  • Boiling Point: Projected to exceed 400°C due to the compound’s aromaticity and molecular weight .

  • Solubility: Low aqueous solubility (<0.1 mg/mL) anticipated; soluble in DMSO or dichloromethane .

Spectroscopic Data

  • IR Spectroscopy: Key peaks include C=O stretch (~1670 cm⁻¹), C-Cl stretches (750–550 cm⁻¹), and isoxazole ring vibrations (~1600 cm⁻¹) .

  • NMR: ¹H-NMR would show piperazine protons as a multiplet (δ 2.5–3.5 ppm), dichlorophenyl aromatic signals (δ 7.2–7.8 ppm), and ethyl/methyl groups (δ 1.0–1.5 ppm) .

Applications and Industrial Relevance

Pharmaceutical Development

As a dual pharmacophore (piperazine + isoxazole), this compound could serve as a lead in designing:

  • Antipsychotics: Via dopamine receptor modulation.

  • Antibiotics: Targeting Gram-positive pathogens.

Material Science

The dichlorophenyl group’s electron-deficient aromatic system may qualify it as a monomer in flame-retardant polymers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator